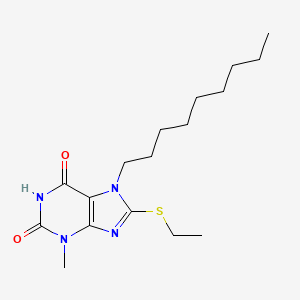
8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a nonyl chain, and a tetrahydropurine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with an ethylsulfanyl group, followed by the introduction of a nonyl chain through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine compounds.
Scientific Research Applications
8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-(methylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-(ethylsulfanyl)-3-methyl-7-decyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Biological Activity
8-(ethylsulfanyl)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential biological activity. This compound has garnered attention due to its structural characteristics that may influence its pharmacological properties. The following sections delve into its biological activity, including toxicity studies and potential therapeutic applications.
- Molecular Formula : C17H28N4O2S
- IUPAC Name : this compound
- SMILES : CCCCCCCCCn1c(SCC)nc(N(C)C(N2)=O)c1C2=O
Biological Activity Overview
The biological activity of purine derivatives like this compound can be assessed through various parameters:
1. Toxicity Studies
Acute toxicity studies are crucial for determining the safety profile of new compounds. A study conducted on several purine derivatives reported the LD50 values for various compounds in the same class. The results indicated that these compounds generally fall into class IV toxicity (low toxicity), with LD50 values ranging from 536 to 1403 mg/kg in white rats .
| Compound | LD50 (mg/kg) |
|---|---|
| 1 | 953 |
| 2 | 536 |
| 3 | 752 |
| ... | ... |
| 20 | 1035 |
This data suggests that while the compound exhibits some level of toxicity, it is relatively safe for further pharmacological exploration.
2. Pharmacological Potential
Research indicates that purine derivatives may possess various pharmacological activities including:
- Antimicrobial : Some derivatives have shown inhibitory effects against bacterial strains.
- Antitumor : Certain structures within purines have been linked to anticancer activities.
- Anti-inflammatory : The modulation of inflammatory pathways has been noted in related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of purine derivatives:
Case Study 1: Antimicrobial Activity
A study examining similar purine derivatives demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of nucleic acid synthesis .
Case Study 2: Antitumor Effects
In vitro assays revealed that certain purine derivatives can induce apoptosis in cancer cell lines. This effect was linked to the activation of specific caspases involved in programmed cell death .
Properties
Molecular Formula |
C17H28N4O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-4-6-7-8-9-10-11-12-21-13-14(18-17(21)24-5-2)20(3)16(23)19-15(13)22/h4-12H2,1-3H3,(H,19,22,23) |
InChI Key |
ZWWHUWQNPXLNBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















